molecular formula C17H18N4O4S B2407615 2-(4-ethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide CAS No. 891634-78-9

2-(4-ethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide

Cat. No.: B2407615
CAS No.: 891634-78-9
M. Wt: 374.42
InChI Key: DVORZABBALVNLE-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide is an organic compound that belongs to the class of thiosemicarbazides

Preparation Methods

The synthesis of 2-(4-ethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide typically involves a multi-step process. The initial step often includes the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-nitrophenylthiosemicarbazide under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing the yield and purity of the compound.

Chemical Reactions Analysis

2-(4-ethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and nitrophenyl groups can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Scientific Research Applications

2-(4-ethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The presence of the nitrophenyl group is particularly important for its biological activity, as it can participate in redox reactions and interact with cellular components.

Comparison with Similar Compounds

2-(4-ethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide can be compared with other thiosemicarbazides, such as:

    1-(2-(4-Methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide: Similar structure but with a methyl group instead of an ethyl group.

    1-(2-(4-Chlorophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide: Contains a chlorine atom instead of an ethyl group.

    1-(2-(4-Methoxyphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide: Features a methoxy group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[2-(4-ethylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-2-12-3-9-15(10-4-12)25-11-16(22)19-20-17(26)18-13-5-7-14(8-6-13)21(23)24/h3-10H,2,11H2,1H3,(H,19,22)(H2,18,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVORZABBALVNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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